4-(Dimethylamino)benzhydrol
Overview
Description
4-(Dimethylamino)benzhydrol, also known as 4,4’-Bis(dimethylamino)benzhydrol, is an organic compound with the molecular formula C17H22N2O. It is a white solid that is soluble in various organic solvents. This compound is notable as the reduced derivative of Michler’s ketone and serves as a precursor to triarylmethane dyes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(Dimethylamino)benzhydrol can be synthesized through the reduction of Michler’s ketone using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an organic solvent like ethanol or tetrahydrofuran under controlled temperature conditions .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reduction processes with stringent control over reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-(Dimethylamino)benzhydrol undergoes various chemical reactions, including:
Oxidation: It can be oxidized back to Michler’s ketone using oxidizing agents like chromium trioxide or potassium permanganate.
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the dimethylamino groups, which are electron-donating.
Reduction: Further reduction can lead to the formation of secondary amines.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an aqueous medium.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride in ethanol or tetrahydrofuran.
Major Products:
Oxidation: Michler’s ketone.
Substitution: Halogenated or nitrated derivatives of this compound.
Reduction: Secondary amines.
Scientific Research Applications
4-(Dimethylamino)benzhydrol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of triarylmethane dyes, which are important in various industrial applications.
Biology: The compound is utilized in the study of enzyme-catalyzed reactions and as a fluorescent probe in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is employed in the production of colorants, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)benzhydrol involves its interaction with molecular targets through its dimethylamino groups. These groups can participate in hydrogen bonding and electrostatic interactions with various biomolecules, influencing their activity. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological effects .
Comparison with Similar Compounds
Michler’s ketone: The oxidized form of 4-(Dimethylamino)benzhydrol, used in similar applications but with different reactivity.
4-(Dimethylamino)benzaldehyde: Another related compound with applications in the synthesis of dyes and as a reagent in biochemical assays.
Uniqueness: this compound is unique due to its dual functionality as both a secondary alcohol and an amine. This allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry and industrial applications .
Properties
IUPAC Name |
[4-(dimethylamino)phenyl]-phenylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-16(2)14-10-8-13(9-11-14)15(17)12-6-4-3-5-7-12/h3-11,15,17H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCFIOPJQDOOQQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90322743 | |
Record name | 4-(Dimethylamino)benzhydrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90322743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7494-77-1 | |
Record name | NSC401958 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401958 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(Dimethylamino)benzhydrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90322743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.